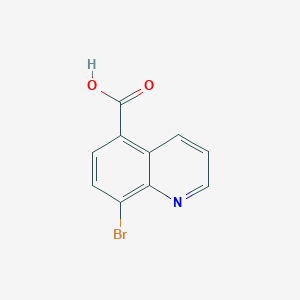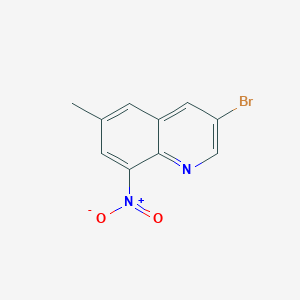
3-Bromo-6-methoxypicolinaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-6-methoxypicolinaldehyde involves multi-step reactions, often starting with brominated quinoline derivatives. For instance, the synthesis of a quinoline-TMC-207 derivative, which is structurally similar to 3-Bromo-6-methoxypicolinaldehyde, was achieved by a coupling reaction starting from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline. The reaction conditions were optimized to 80 °C for 6 hours, yielding a 73% success rate . Similarly, the synthesis of other brominated quinoline compounds, such as 3-benzyl-6-bromo-2-methoxyquinoline, was confirmed by various spectroscopic methods and X-ray diffraction, indicating the importance of these techniques in verifying the structures of synthesized compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 3-Bromo-6-methoxypicolinaldehyde has been extensively studied using spectroscopic techniques and X-ray crystallography. For example, the structure of a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde was determined by X-ray analysis to be orthorhombic with specific space group parameters . In another study, the molecular structures of brominated quinoline compounds were calculated using density functional theory (DFT) and compared with X-ray diffraction values, showing consistency between the theoretical and experimental structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include amination, coupling, and reductive amination. For instance, the halogenated hydrocarbon amination reaction was used to produce a target molecule with antibacterial activity, demonstrating the potential pharmaceutical applications of these compounds . The reductive amination of Schiff's bases was also employed to synthesize tetrahydroisoquinoline and naphthyridine derivatives, showcasing the versatility of these reactions in creating diverse molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline compounds are revealed through various analyses. The crystallographic and conformational analyses provide insights into the molecular geometry and stability of these compounds. For example, the dihedral angles between different aromatic rings in the molecule and the chair conformation of the morpholine ring contribute to the overall stability of the structure . Additionally, the molecular electrostatic potential and frontier molecular orbitals investigated by DFT offer a deeper understanding of the electronic properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Transformation
- 3-Bromo-6-methoxypicolinaldehyde serves as an important intermediate in various chemical syntheses. For instance, 2,2,3-Tribromopropanal has been used to transform substituted anilines into 3-bromo-6-methoxyquinolines, which can then be further converted into 3-bromoquinolin-6-ols with additional substituents (Lamberth et al., 2014).
Catalysis and Materials Science
- In materials science, derivatives of 3-Bromo-6-methoxypicolinaldehyde have been used in the synthesis of complex compounds. A tetra-nuclear macrocyclic Zn(II) complex synthesized from a derivative of this compound showed efficacy as a catalyst for the oxidation of benzyl alcohol (Wang et al., 2021).
Crystallography and Molecular Analysis
- The compound also finds application in crystallography and molecular structure analysis. For example, studies involving the synthesis and crystallographic analysis of related quinoline compounds, such as 3-benzyl-6-bromo-2-methoxyquinoline, provide insights into molecular structures and properties (Zhou et al., 2022).
Photolabile Protecting Group Research
- In the field of photochemistry, 3-Bromo-6-methoxypicolinaldehyde-related compounds like Bhc-diol have been explored as photolabile protecting groups for aldehydes and ketones, which have applications in controlled release technologies (Lu et al., 2003).
Green Chemistry
- Green chemistry applications of derivatives of 3-Bromo-6-methoxypicolinaldehyde include the solvent-free synthesis of 3-carboxycoumarins, emphasizing environmentally friendly approaches (Bandgar et al., 1999).
Drug Discovery
- In drug discovery, 3-Bromo-6-methoxypicolinaldehyde is used in synthesizing key intermediates for medicinal compounds. An example includes its role in improving the synthesis of a drug discovery intermediate, demonstrating the compound's relevance in pharmaceutical research (Nishimura & Saitoh, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXLHDCCJFFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454295 | |
| Record name | 3-Bromo-6-methoxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269058-49-3 | |
| Record name | 3-Bromo-6-methoxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)







![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)



dimethyl-](/img/structure/B1278846.png)
![Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1278848.png)